molecular formula C7H14S3 B14358858 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane CAS No. 93788-29-5

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane

Katalognummer: B14358858
CAS-Nummer: 93788-29-5
Molekulargewicht: 194.4 g/mol
InChI-Schlüssel: KYFPPWRXGGIWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of methyl groups and a methylsulfanyl group in its structure makes it unique and potentially useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a methylating agent in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane involves its interaction with specific molecular targets. The presence of sulfur atoms in its structure allows it to form strong interactions with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways and processes, making the compound useful in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
  • 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol

Uniqueness

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is unique due to its specific structural features, such as the dithiolane ring and the presence of both methyl and methylsulfanyl groups

Eigenschaften

CAS-Nummer

93788-29-5

Molekularformel

C7H14S3

Molekulargewicht

194.4 g/mol

IUPAC-Name

4,5-dimethyl-2-(methylsulfanylmethyl)-1,3-dithiolane

InChI

InChI=1S/C7H14S3/c1-5-6(2)10-7(9-5)4-8-3/h5-7H,4H2,1-3H3

InChI-Schlüssel

KYFPPWRXGGIWHG-UHFFFAOYSA-N

Kanonische SMILES

CC1C(SC(S1)CSC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.